

## physical and chemical properties of Desosaminylazithromycin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Desosaminylazithromycin	
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An In-depth Technical Guide on the Physical and Chemical Properties of **Desosaminylazithromycin** (Des-cladinose Azithromycin)

#### Introduction

Azithromycin, a widely used macrolide antibiotic, is characterized by a 15-membered azalide ring. Its structure includes two sugar moieties: L-cladinose and D-desosamine.

**Desosaminylazithromycin**, more formally known as des-cladinose azithromycin, is a significant derivative of azithromycin where the L-cladinose sugar at the C-3 position of the aglycone ring is absent. This modification can influence the compound's pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of **desosaminylazithromycin**, intended for researchers, scientists, and professionals in drug development.

### **Physicochemical Properties**

The physicochemical properties of a drug molecule are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the key properties of **desosaminylazithromycin**.



Property	Value	Source
IUPAC Name	(2R,3S,4R,5R,6S,8R,10R,11R, 12S,13S,14R)-11- (((2S,3R,4S,6R)-3,4-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10- trihydroxy-13- (((2R,4R,5S,6S)-5-hydroxy-4-methoxy-2,4,6- trimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,6,8,10,12,14- heptamethyl-1-oxa-6- azacyclopentadecan-15-one	
Chemical Formula	C31H58N2O10	_
Molecular Weight	618.8 g/mol	
Appearance	White to off-white crystalline powder	<del>-</del>
Melting Point	113-115 °C	-
Solubility	Sparingly soluble in water; soluble in ethanol, methanol, and acetonitrile	
рКа	The pKa values are expected to be similar to azithromycin, with the basicity primarily attributed to the dimethylamino group on the desosamine sugar (pKa $\approx$ 8.7) and the tertiary amine in the azalide ring (pKa $\approx$ 9.5).	
LogP	The octanol-water partition coefficient (LogP) is a measure of lipophilicity. While specific experimental data for	



desosaminylazithromycin is not readily available, it is predicted to be lower than that of azithromycin due to the removal of the relatively nonpolar cladinose sugar.

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments related to the characterization of **desosaminylazithromycin**.

# **High-Performance Liquid Chromatography (HPLC) for Purity Assessment**

A precise and accurate HPLC method is essential for determining the purity of **desosaminylazithromycin** and for separating it from azithromycin and other related substances.

- Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size) is typically used.
- Mobile Phase: A gradient elution is often employed.
  - Mobile Phase A: 0.1 M potassium phosphate buffer (pH 8.2)
  - Mobile Phase B: Acetonitrile
- Gradient Program:
  - 0-15 min: 25% B to 40% B
  - 15-25 min: 40% B to 60% B
  - 25-30 min: 60% B to 25% B



30-35 min: 25% B (re-equilibration)

• Flow Rate: 1.0 mL/min

• Detection: UV detection at 210 nm.

• Injection Volume: 20 μL

• Temperature: 40 °C

### Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electrospray ionization (ESI) is a commonly used soft ionization technique for macrolide antibiotics.

Ionization Mode: Positive Electrospray Ionization (ESI+)

 Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data.

• Scan Range: m/z 100-1000

Capillary Voltage: 3.5 kV

• Cone Voltage: 30 V

• Source Temperature: 120 °C

Desolvation Temperature: 350 °C

 Collision Energy (for MS/MS): Ramped from 10 to 40 eV to induce fragmentation and obtain structural information. The fragmentation pattern can help confirm the absence of the cladinose sugar and the structure of the remaining molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

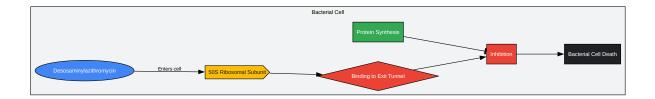


NMR spectroscopy provides detailed information about the structure of a molecule. 1H and 13C NMR are fundamental for structural confirmation.

- Solvent: Deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).
- Spectrometer: 400 MHz or higher for better resolution.
- 1H NMR: Provides information on the number of different types of protons and their local environments. The absence of signals corresponding to the cladinose sugar protons would be a key indicator.
- 13C NMR: Provides information on the number of different types of carbon atoms.
   Comparison with the 13C NMR spectrum of azithromycin would clearly show the absence of carbon signals from the cladinose moiety.
- 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, providing unambiguous structural assignment.

### Signaling Pathways and Mechanism of Action

The primary mechanism of action of azithromycin and its derivatives is the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit at or near the peptidyl transferase center, leading to the blockage of the exit tunnel for the growing polypeptide chain.



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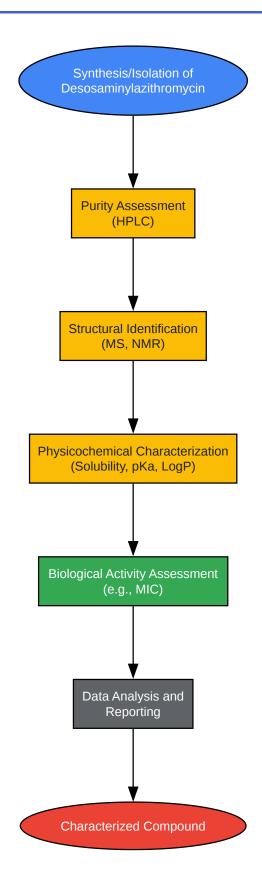


Caption: Mechanism of action of **Desosaminylazithromycin**.

## **Experimental Workflow for Characterization**

The characterization of a new or modified drug substance like **desosaminylazithromycin** follows a logical workflow to ensure its identity, purity, and quality.





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